N-(2-fluoro-5-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by the presence of fluorine and nitro groups on its phenyl rings
Preparation Methods
The synthesis of N-(2-fluoro-5-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluorophenyl and nitrophenyl groups. Common reagents used in these reactions include fluorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
N-(2-fluoro-5-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and nitro groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
N-(2-fluoro-5-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds such as:
N-(2-fluoro-5-nitrophenyl)-N’-(4-fluorophenyl)thiourea: This compound has a thiourea group instead of a pyrrolidine ring.
(E)-N-(2-fluoro-5-nitrophenyl)-3-(4-fluorophenyl)-2-propenamide: This compound features a propenamide group. The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C17H13F2N3O4 |
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Molecular Weight |
361.30 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H13F2N3O4/c18-11-1-3-12(4-2-11)21-9-10(7-16(21)23)17(24)20-15-8-13(22(25)26)5-6-14(15)19/h1-6,8,10H,7,9H2,(H,20,24) |
InChI Key |
YROVNUQGPJIEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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